2,5-Dimethoxy-4-butylamphetamine hydrochloride
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Overview
Description
2,5-Dimethoxy-4-butylamphetamine hydrochloride is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). The compound is known for its strong binding affinity to the 5-HT2A receptor but does not produce significant hallucinogenic effects in humans .
Preparation Methods
The synthesis of 2,5-Dimethoxy-4-butylamphetamine hydrochloride involves several steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the ketone.
Reductive Amination: The ketone undergoes reductive amination with ammonia or a primary amine to form the amine.
Final Product: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
2,5-Dimethoxy-4-butylamphetamine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ketone back to the alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding alcohols, ketones, and substituted derivatives .
Scientific Research Applications
2,5-Dimethoxy-4-butylamphetamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their structure-activity relationships.
Biology: The compound is used to study the binding affinity and activity at serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Research into its potential therapeutic effects and side effects is ongoing, although it is not currently used clinically.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-butylamphetamine hydrochloride involves its interaction with the 5-HT2A receptor. It has a strong binding affinity to this receptor but acts as an antagonist or weak partial agonist, meaning it does not produce significant hallucinogenic effects. The molecular targets and pathways involved include the serotonin receptor signaling pathways, which are crucial for its psychoactive effects .
Comparison with Similar Compounds
2,5-Dimethoxy-4-butylamphetamine hydrochloride can be compared with other similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): A potent hallucinogen with strong 5-HT2A receptor agonist activity.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another hallucinogen with similar receptor activity but different potency and duration.
2,5-Dimethoxy-4-propylamphetamine (DOPR): Similar in structure but with varying psychoactive effects.
The uniqueness of this compound lies in its strong receptor binding affinity without producing significant hallucinogenic effects, making it a valuable compound for studying receptor interactions and structure-activity relationships .
Properties
CAS No. |
54749-54-1 |
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Molecular Formula |
C15H26ClNO2 |
Molecular Weight |
287.82 g/mol |
IUPAC Name |
1-(4-butyl-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-6-7-12-9-15(18-4)13(8-11(2)16)10-14(12)17-3;/h9-11H,5-8,16H2,1-4H3;1H |
InChI Key |
SLWGQMRVDPWWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl |
Origin of Product |
United States |
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